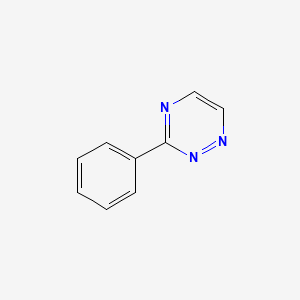

3-Phenyl-1,2,4-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family, characterized by a three-nitrogen atom ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,4-triazine typically involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones . This method is favored due to the availability of the starting materials and the efficiency of the reaction. The reaction conditions often include the use of solvents like ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using similar starting materials. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2,4-triazine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace one of the hydrogen atoms on the triazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of triazine N-oxides.

Reduction: Formation of dihydrotriazines.

Substitution: Formation of substituted triazines with various functional groups.

Scientific Research Applications

3-Phenyl-1,2,4-triazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,4-triazine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: The compound can interfere with cellular signaling pathways, inducing apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

Comparison with Similar Compounds

1,2,3-Triazine: Another triazine derivative with similar chemical properties but different biological activities.

1,3,5-Triazine: Known for its use in herbicides and as a precursor for various pharmaceuticals.

Uniqueness: 3-Phenyl-1,2,4-triazine stands out due to its unique combination of chemical stability and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound for synthetic chemistry, while its potential therapeutic applications highlight its importance in medicinal research.

Biological Activity

3-Phenyl-1,2,4-triazine is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound belongs to the triazine family of compounds, which are known for their varied biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory effects. The structural framework of triazines allows for modifications that can enhance their pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, one study synthesized a series of pyrazolo[4,3-e][1,2,4]triazines and evaluated their activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited stronger cytotoxic effects than cisplatin and induced apoptosis through caspase activation pathways (caspase 9, 8, and 3/7) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3b | MCF-7 | 0.25 | Induces apoptosis via caspases |

| 3b | MDA-MB-231 | 0.5 | Inhibits NF-κB and promotes p53 |

Antibacterial and Antiviral Properties

Triazine derivatives have also been reported to possess antibacterial and antiviral activities. Specifically, compounds derived from the triazine structure have shown efficacy against various bacterial strains and viruses. For example, some studies indicate that modifications at the phenyl position can enhance the antibacterial properties of the triazine scaffold .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : Compounds like 3b have been shown to activate apoptotic pathways by modulating caspase activity.

- Inhibition of Pro-inflammatory Pathways : Some derivatives inhibit NF-κB signaling, reducing inflammation and potentially aiding in conditions like ulcerative colitis .

- Antiviral Activity : Certain triazines exhibit antiviral properties by interfering with viral replication processes .

Study on Anticancer Effects

A notable study explored the structure-activity relationship (SAR) of substituted triazines in breast cancer models. The lead compound demonstrated significant tumor-suppressive effects comparable to established chemotherapeutics like paclitaxel without notable toxicity . This highlights the potential for developing triazine derivatives as novel cancer therapeutics.

Investigation of Antibacterial Properties

Another investigation focused on the antibacterial efficacy of various triazine derivatives against common pathogens. The study revealed that specific substitutions on the triazine ring could substantially enhance antibacterial activity .

Properties

Molecular Formula |

C9H7N3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

3-phenyl-1,2,4-triazine |

InChI |

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-10-6-7-11-12-9/h1-7H |

InChI Key |

ADUHCGZLROUKFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.